2-(Methylthio)acetamide

Catalog No.
S596986
CAS No.
22551-24-2
M.F
C3H7NOS
M. Wt
105.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Methylthio)acetamide

CAS Number

22551-24-2

Product Name

2-(Methylthio)acetamide

IUPAC Name

2-methylsulfanylacetamide

Molecular Formula

C3H7NOS

Molecular Weight

105.16 g/mol

InChI

InChI=1S/C3H7NOS/c1-6-2-3(4)5/h2H2,1H3,(H2,4,5)

InChI Key

OBENGAMZEGRSIC-UHFFFAOYSA-N

SMILES

CSCC(=O)N

Synonyms

alpha-(methylthio)acetamide

Canonical SMILES

CSCC(=O)N

2-(Methylthio)acetamide, with the chemical formula C₃H₇NOS and CAS number 22551-24-2, is a sulfur-containing organic compound characterized by a methylthio group attached to the acetamide moiety. This compound appears as a white to almost white solid and has a melting point ranging from 102 °C to 106 °C . Its molecular weight is approximately 105.16 g/mol, and it is highly soluble in methanol and other organic solvents .

Currently, there is no documented information regarding the mechanism of action of 2-(Methylthio)acetamide in biological systems.

Further Research

2-(Methylthio)acetamide appears to be a niche compound with limited research available. Further investigations could explore:

  • Synthesis of the compound and development of efficient methods for its production.
  • Characterization of its physical and chemical properties.
  • Evaluation of its potential biological activity or applications in material science.

Precursor for synthesis of other molecules:

-(Methylthio)acetamide serves as a versatile building block for the synthesis of various organic molecules. Its reactive functional groups, the methylthio (-SCH3) and the amide (-CONH2), allow for diverse chemical transformations. Studies have demonstrated its application in the synthesis of:

  • Heterocyclic compounds: These are ring structures containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. 2-(Methylthio)acetamide has been used as a precursor for the synthesis of imidazoles, pyrazoles, and thiazoles, which are important scaffolds found in numerous biologically active molecules [].
  • Peptidomimetics: These are molecules that mimic the structure and function of peptides, which are chains of amino acids. 2-(Methylthio)acetamide can be incorporated into peptidomimetics to modify their properties, such as improving their stability or binding affinity [].
  • Thioesters: These are functional groups containing a sulfur atom bonded to a carbonyl group (C=O). 2-(Methylthio)acetamide can be readily converted into thioesters, which are valuable intermediates in organic synthesis and find applications in various fields, including drug discovery [].

Potential biological activity:

Limited research suggests that 2-(Methylthio)acetamide might possess some biological activities. Studies have reported:

  • Antimicrobial activity: Some studies have shown that 2-(Methylthio)acetamide exhibits weak antibacterial and antifungal activity against specific strains []. However, further investigation is needed to understand the mechanism of action and potential therapeutic applications.
  • Enzyme inhibition: 2-(Methylthio)acetamide has been shown to inhibit certain enzymes, such as urease, which is involved in the breakdown of urea. However, the significance of this finding in the context of human health remains unclear [].
, particularly those involving radical mechanisms. For instance, it has been noted that this compound can undergo bimolecular homolytic substitution reactions, where it acts as a substrate in oxidative radical processes mediated by transition metals like manganese and copper . Additionally, it can be chlorinated using N-chlorophthalimide under mild conditions, demonstrating its versatility in synthetic organic chemistry .

Several methods exist for synthesizing 2-(Methylthio)acetamide. One common approach involves the reaction of methylthiol with acetic anhydride or acetic acid in the presence of a suitable catalyst. This reaction typically proceeds under controlled temperature conditions to optimize yield and purity. Alternative methods may include the use of thiolating agents in acetamide derivatives under various reaction conditions.

2-(Methylthio)acetamide finds applications primarily in chemical synthesis and research. It serves as an intermediate in the production of various pharmaceuticals and agrochemicals. Additionally, its unique structure allows it to be utilized in studies involving sulfur-containing compounds, contributing to the understanding of their reactivity and properties.

When comparing 2-(Methylthio)acetamide with similar compounds, several noteworthy analogs emerge:

Compound NameCAS NumberSimilarity Index
2-(Acetylthio)-N,N,N-trimethylethan-1-aminium iodide1866-15-50.52
Tetrahydro-1,4-thiazepan-5-one2896-98-20.50
N-Methyl-N-(methylthio)acetamideNot listedUnique

Uniqueness: 2-(Methylthio)acetamide stands out due to its specific methylthio group attached directly to the acetamide structure, which may influence its reactivity patterns differently compared to other sulfur-containing compounds. Its solubility profile and potential applications further distinguish it within this class of compounds.

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-(Methylthio)acetamide

Dates

Modify: 2023-08-15

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